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molecular formula C6H5Na2O3P B1338547 Phenylphosphonic Acid Disodium Salt CAS No. 25148-85-0

Phenylphosphonic Acid Disodium Salt

Cat. No. B1338547
M. Wt: 202.05 g/mol
InChI Key: JOQAMSDLZYQHMX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531585B2

Procedure details

In 1.58 g (10.0 mmol) of phenylphosphonic acid (manufactured by Nissan Chemical industries, Ltd.), 20 mL (10.0 mmol) of 0.5 N sodium hydroxide was added, stirred at room temperature for 10 minutes, then water was distilled off under reduced pressure and dried to obtain 1.78 g (yield 99%) of the aimed product as white crystal. Decomposition temperature: 480° C.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](=[O:10])([OH:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+:12]>>[C:1]1([P:7](=[O:8])([O-:10])[O-:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+:12].[Na+:12] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(O)(O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
water was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)P([O-])([O-])=O.[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 176.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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